molecular formula C8H10ClNO2 B112214 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride CAS No. 19745-72-3

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

Cat. No.: B112214
CAS No.: 19745-72-3
M. Wt: 187.62 g/mol
InChI Key: WOXTWTXRXKAZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a white crystalline solid that is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These transport mechanisms are important for understanding how the compound exerts its effects at the cellular level [8][8].

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. This localization is essential for the compound’s interactions with specific biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. The reaction is carried out in ethylene dichloride as a solvent, with dried hydrogen chloride gas introduced at a temperature range of 30-60°C, preferably 35-45°C. The intermediate imine layer formed during the reaction is separated and hydrolyzed to obtain the final product .

Chemical Reactions Analysis

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Properties

This compound exhibits significant biochemical interactions, particularly with enzymes and proteins. It has been shown to influence oxidative stress responses and metabolic pathways by modulating the activity of key enzymes. Its interactions often lead to either inhibition or activation of enzymatic activities, making it a valuable tool in biochemical research.

Organic Synthesis

  • Building Block : This compound serves as a fundamental building block in the synthesis of various organic molecules, facilitating the creation of complex structures.

Chromatography

  • Analytical Reagent : It is employed as a reagent in chromatography techniques for the separation and analysis of different substances.

Pharmaceutical Intermediates

  • Drug Development : It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly in developing adrenaline analogs and other therapeutic agents.

Microbiology

  • Quorum Sensing Inhibition : Research indicates its effectiveness as a quorum sensing inhibitor, impacting bacterial behavior and virulence factors in pathogens like Pseudomonas aeruginosa.

Case Studies

Several studies have highlighted the applications of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited quorum sensing in Pseudomonas aeruginosa, leading to reduced virulence factor production. This finding suggests potential applications in developing new antimicrobial therapies.

Case Study 2: Enzyme Modulation

Research explored its role in modulating enzyme activity related to oxidative stress responses. The compound was found to influence the expression of genes associated with metabolic pathways, showcasing its utility in metabolic research.

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules.
ChromatographyReagent for separation and analysis of substances.
PharmaceuticalsIntermediate for synthesizing drugs, including adrenaline analogs.
MicrobiologyQuorum sensing inhibitor affecting bacterial communication and virulence factors.
Enzyme StudiesModulates enzyme activities involved in metabolic pathways and oxidative stress responses.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of various bioactive compounds, influencing biochemical pathways and molecular targets. The specific molecular targets and pathways depend on the context of its application in research .

Comparison with Similar Compounds

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride can be compared with similar compounds such as:

Biological Activity

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as N-acetyl-p-aminophenol hydrochloride, is a chemical compound with significant biological activities. Its molecular formula is C₈H₁₀ClNO₂, and it is characterized by the presence of an amino group and a hydroxyphenyl group attached to an ethanone structure. This compound has garnered attention for its potential applications in pharmacology, particularly as a pharmaceutical intermediate and in neuropharmacological research.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation reaction. This involves treating phenolic compounds with acyl chlorides in the presence of Lewis acids to form ketones. For instance, phenol reacts with acetyl chloride to yield 4-hydroxyacetophenone, which can then undergo further modification to produce the target compound through amination processes.

Biological Activities

This compound exhibits several biological activities:

  • Antioxidant Properties : The hydroxy group in its structure suggests potential antioxidant capabilities, which may help in mitigating oxidative stress within biological systems.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may interact with neurotransmitter systems, suggesting its role in neuroprotection. This interaction could be significant for conditions such as neurodegenerative diseases.
  • Pharmaceutical Applications : The compound is noted for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various conditions due to its ability to modify biological responses.

Research has indicated that this compound may interact with various receptors and enzymes within the body. Initial findings suggest binding affinities with neurotransmitter receptors, which could elucidate its function in neuropharmacology. Additionally, studies have explored its reactivity with other chemical entities, indicating its potential as a building block for more complex molecules.

Toxicological Profile

While this compound shows promise for therapeutic applications, toxicological studies highlight that it may pose risks upon skin contact. This necessitates careful handling and consideration in drug formulation contexts.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-AminoacetophenoneAmino group on acetophenoneLess hydrophilic than its hydroxy counterpart
4-HydroxyacetophenoneHydroxyl group on acetophenoneLacks amino functionality
Acetaminophen (Paracetamol)Hydroxyl and amino groups on an aromatic ringWidely used analgesic; differs in pharmacological action

The unique combination of functional groups in this compound enhances its potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Neuropharmacology : A study investigating the effects of similar compounds on neurotransmitter systems found that derivatives of 2-amino-1-(4-hydroxyphenyl)ethanone exhibited significant modulation of neurotransmitter release, suggesting potential applications in treating neurological disorders .
  • Antioxidant Activity : Research into the antioxidant properties of phenolic compounds has shown that derivatives like 2-amino-1-(4-hydroxyphenyl)ethanone can significantly reduce oxidative stress markers in cellular models, indicating their therapeutic potential against oxidative damage .
  • Pharmaceutical Development : The compound has been identified as a valuable intermediate for synthesizing adrenaline analogs, showcasing its utility in drug development processes aimed at creating more effective therapeutic agents .

Properties

IUPAC Name

2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXTWTXRXKAZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173429
Record name 4-Hydroxy-alpha-aminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19745-72-3
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19745-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-alpha-aminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019745723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-alpha-aminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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